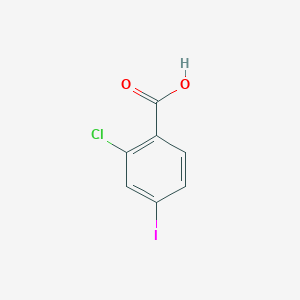

2-Chloro-4-iodobenzoic acid

Description

The exact mass of the compound 2-Chloro-4-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFAMLOGLYILKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356303 | |

| Record name | 2-chloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145343-76-6 | |

| Record name | 2-chloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both a chlorine and an iodine atom, imparts specific reactivity that makes it a valuable intermediate for introducing various functional groups and constructing complex molecular architectures.[1] This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-iodobenzoic acid, presents generalized experimental protocols for their determination, and illustrates a typical synthetic workflow.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as reaction conditions, purification methods, and formulation. The table below summarizes the key physical properties of 2-Chloro-4-iodobenzoic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Melting Point | 166 - 172 °C | [1] |

| Boiling Point (Predicted) | 337.9 ± 27.0 °C | [3][4] |

| Density (Predicted) | 2.077 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 2.75 ± 0.25 | [4] |

| Appearance | Pale pink colored crystalline powder; White to Light yellow to Light orange powder to crystal | [1][4][5] |

| Solubility | Soluble in Methanol | [3][4] |

Experimental Protocols for Property Determination

The following are generalized methodologies for determining the key physical properties of a solid organic compound like 2-Chloro-4-iodobenzoic acid.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[6]

Methodology:

-

A small, finely powdered sample of 2-Chloro-4-iodobenzoic acid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.[7]

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.[6][7] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Understanding a compound's solubility is crucial for designing reaction and purification protocols.

Methodology:

-

A small, measured amount of 2-Chloro-4-iodobenzoic acid (e.g., the size of a grain of rice) is added to a test tube.[6]

-

A small volume (e.g., 10 drops) of a selected solvent (e.g., water, ethanol, methanol, acetone) is added to the test tube.[6]

-

The mixture is agitated to promote dissolution.

-

The degree of solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). This can be repeated with different solvents to establish a solubility profile.

Synthetic Workflow

The synthesis of halogenated benzoic acids often involves multi-step processes. The following diagram illustrates a generalized workflow for the synthesis of a substituted iodobenzoic acid, which is conceptually similar to the preparation of 2-Chloro-4-iodobenzoic acid.

Caption: Generalized synthetic workflow for a substituted iodobenzoic acid.

This diagram outlines the key stages in a common synthetic route, starting from a substituted aniline, proceeding through a diazotization reaction, followed by a Sandmeyer-type iodination, and concluding with purification to yield the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 145343-76-6 CAS MSDS (2-CHLORO-4-IODOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-CHLORO-4-IODOBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-Chloro-4-iodobenzoic Acid | 145343-76-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2-Chloro-4-iodobenzoic Acid (CAS 145343-76-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] This guide summarizes its chemical properties, safety information, and plausible experimental protocols for its synthesis and application, designed for professionals in research and development.

Physicochemical and Spectroscopic Data

The unique substitution pattern of 2-Chloro-4-iodobenzoic acid, featuring both an electron-withdrawing chlorine atom and a versatile iodine atom, makes it a highly reactive and valuable intermediate for introducing diverse functional groups.[1]

Identity and Physical Properties

The fundamental identifiers and physical characteristics of the compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 145343-76-6 | [3] |

| Molecular Formula | C₇H₄ClIO₂ | [3] |

| Molecular Weight | 282.46 g/mol | [3] |

| IUPAC Name | 2-chloro-4-iodobenzoic acid | [3] |

| Appearance | White to light orange or pale pink crystalline powder | [2] |

| Melting Point | 166 - 172 °C | [2] |

| Solubility | Soluble in Methanol | |

| Predicted logP | 2.8 | [3] |

| Predicted pKa | 2.75 ± 0.25 | |

| Storage Conditions | 0 - 8 °C, protect from light | [2] |

Spectroscopic Data (Predicted and Theoretical)

| Spectrum Type | Predicted/Expected Data |

| ¹H NMR | The aromatic region (7.0-8.5 ppm) is expected to show three distinct protons. The proton at C6 (ortho to COOH) would be a doublet. The proton at C5 (meta to COOH, ortho to I) would be a doublet of doublets. The proton at C3 (ortho to Cl and I) would be a doublet. The carboxylic acid proton would appear as a broad singlet, typically >10 ppm. |

| ¹³C NMR | Seven distinct carbon signals are expected. The carboxyl carbon (C=O) signal would be the most downfield (approx. 165-170 ppm). The aromatic carbons would appear in the 95-145 ppm range. The carbon bearing the iodine (C4) would be significantly upfield (approx. 95-100 ppm) due to the heavy atom effect. The carbons bearing the chlorine (C2) and the carboxylic acid (C1) would be downfield within the aromatic region. |

| FT-IR | O-H stretch (acid): Broad band, ~2500-3300 cm⁻¹. C=O stretch (acid): Strong, sharp band, ~1680-1710 cm⁻¹. C=C stretch (aromatic): Medium bands, ~1450-1600 cm⁻¹. C-O stretch (acid): Medium band, ~1250-1350 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. C-I stretch: ~500-600 cm⁻¹. |

Synthesis and Reactivity

As a di-halogenated benzoic acid, this compound is a versatile substrate for reactions that differentiate between the C-Cl and C-I bonds. The carbon-iodine bond is significantly more reactive, particularly in metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Proposed Synthesis Protocol via Sandmeyer Reaction

Reaction Scheme: 2-chloro-4-iodoaniline → [Diazonium Salt Intermediate] → 2-chloro-4-iodo-benzonitrile → 2-Chloro-4-iodobenzoic acid

Step 1: Diazotization of 2-chloro-4-iodoaniline

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-chloro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 2-chloro-4-iodobenzonitrile, with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile

-

Combine the crude 2-chloro-4-iodobenzonitrile from Step 2 with an excess of 50% (w/w) sulfuric acid.

-

Heat the mixture under reflux (approx. 120-130 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The solid precipitate, 2-Chloro-4-iodobenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Caption: Proposed synthetic pathway for 2-Chloro-4-iodobenzoic acid.

Representative Application: Suzuki-Miyaura Cross-Coupling

The C-I bond of 2-Chloro-4-iodobenzoic acid is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is fundamental in drug discovery for constructing biaryl scaffolds.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a dry round-bottom flask or microwave vial, add 2-Chloro-4-iodobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours).[4]

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-chloro-4-phenylbenzoic acid, can be purified by column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2-Chloro-4-iodobenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.[3]

GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed | [3] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [3] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Warning | H400: Very toxic to aquatic life | [3] |

Precautionary Measures

-

Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Avoid release to the environment.

-

Response:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after a thorough risk assessment.

References

An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid that serves as a key building block in various chemical syntheses. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and other complex organic molecules.

Core Molecular Information

2-Chloro-4-iodobenzoic acid is an organic compound featuring both a chlorine and an iodine substituent on the benzoic acid framework.

The presence of two different halogen atoms at specific positions, along with the carboxylic acid group, provides multiple reactive sites for further chemical modification.

Physicochemical and Safety Data

A summary of the key quantitative data for 2-Chloro-4-iodobenzoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-iodobenzoic acid | [2] |

| CAS Number | 145343-76-6 | [1][2] |

| Molecular Formula | C₇H₄ClIO₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Appearance | Pale pink colored crystalline powder | [1] |

| Melting Point | 166 - 172 °C | [1] |

| Purity | ≥ 99% (Assay) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Applications in Research and Development

2-Chloro-4-iodobenzoic acid is a versatile reagent primarily utilized in the fields of organic synthesis and pharmaceutical research. Its reactivity is enhanced by the presence of both chlorine and iodine substituents, making it a crucial building block for a variety of chemical transformations.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The halogenated structure allows for the strategic introduction of various functional groups to develop novel compounds with potential therapeutic applications.[1]

-

Organic Synthesis: It serves as a fundamental building block for creating more complex molecules, which is essential in fields such as materials science and agrochemicals.[1]

-

Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which aids in understanding biological pathways and developing new therapeutic strategies.[1]

Experimental Protocols

Below is a representative protocol for a common subsequent reaction: the conversion of a substituted benzoic acid to its corresponding acyl chloride, a more reactive intermediate for amide or ester formation.

Protocol: General Synthesis of a Substituted Benzoyl Chloride

This protocol describes the conversion of a generic substituted iodobenzoic acid to its acyl chloride using thionyl chloride.

Materials:

-

Substituted iodobenzoic acid (e.g., 2-iodobenzoic acid)

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend the substituted iodobenzoic acid (1.0 mmol) in an excess of thionyl chloride (5 mL).[4] Alternatively, the benzoic acid can be dissolved in a solvent like toluene before the addition of a slight molar excess of thionyl chloride.[5]

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80 °C).[4][5]

-

Maintain the reaction at reflux for a period of 2 hours to overnight, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.[4][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.[4][5]

-

The resulting product, the corresponding substituted benzoyl chloride, is often obtained in high purity and can be used in subsequent reactions without further purification.[4]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

The reaction generates corrosive gases such as sulfur dioxide and hydrogen chloride. Ensure the apparatus is properly vented to a scrubber system.

Logical and Experimental Workflows

As a versatile chemical intermediate, 2-Chloro-4-iodobenzoic acid plays a crucial role in multi-step synthesis pathways common in drug discovery and development. The following diagram illustrates a generalized workflow for the utilization of such a substituted benzoic acid in the synthesis of an Active Pharmaceutical Ingredient (API).

Caption: Generalized workflow for API synthesis using a substituted benzoic acid.

This diagram outlines the logical progression from a basic starting material to a final purified active pharmaceutical ingredient. 2-Chloro-4-iodobenzoic acid serves as a critical intermediate, which, after activation, is incorporated into a larger molecule that forms the core of the target drug. Subsequent steps involve modification and purification to yield the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 4. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6 [amp.chemicalbook.com]

- 5. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-iodobenzoic acid, a versatile halogenated aromatic carboxylic acid. It serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical and agrochemical industries. This document details its chemical properties, safety information, a representative synthesis protocol, and its applications in research and drug development, particularly in the synthesis of complex, biologically active molecules.

Chemical and Physical Properties

2-Chloro-4-iodobenzoic acid is a solid compound at room temperature, appearing as a white to light yellow or pale pink crystalline powder[1][2]. Its structure, featuring both chlorine and iodine substituents on the benzoic acid core, imparts unique reactivity, making it a valuable intermediate for various chemical transformations[1].

| Property | Value | Reference |

| IUPAC Name | 2-chloro-4-iodobenzoic acid | [3] |

| CAS Number | 145343-76-6 | [3] |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| Molecular Weight | 282.46 g/mol | [1] |

| Melting Point | 166 - 172 °C | [1] |

| Appearance | Pale pink colored crystalline powder | [1] |

| Purity | ≥ 99% (Assay) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Safety and Hazard Information

It is crucial to handle 2-Chloro-4-iodobenzoic acid with appropriate safety precautions in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life |

Users should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

Experimental Protocols

Representative Synthesis of 2-Chloro-4-iodobenzoic Acid

While specific proprietary synthesis methods may vary, a common and well-established route to this class of compounds is through a Sandmeyer-type reaction, starting from an appropriately substituted aniline. The following is a representative protocol for the synthesis of a halo-substituted benzoic acid, adapted from procedures for similar isomers like 2-chloro-5-iodobenzoic acid[4][5]. The logical starting material for 2-Chloro-4-iodobenzoic acid would be 2-chloro-4-aminobenzoic acid.

Objective: To synthesize 2-Chloro-4-iodobenzoic acid via diazotization of an amino precursor followed by iodination.

Materials:

-

2-chloro-4-aminobenzoic acid

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Urea

-

Ethyl acetate

-

Toluene

-

1N Hydrochloric acid (HCl)

-

10% Sodium bisulfite solution

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Diazotization: In a reaction vessel equipped with a stirrer and thermometer, suspend the starting material (e.g., 1.0 equivalent of 2-chloro-4-aminobenzoic acid) in a 20% aqueous sulfuric acid solution. Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add a pre-prepared aqueous solution of sodium nitrite (approx. 1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C[4].

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC)[4].

-

Once the starting material is consumed, add a small amount of urea to quench any excess nitrous acid[4].

-

Iodination: In a separate flask, prepare a solution of potassium iodide (approx. 1.5 equivalents) in water.

-

Cool the diazonium salt solution to 0 °C and rapidly add the potassium iodide solution. Effervescence (release of N₂ gas) should be observed[4][6].

-

Allow the reaction mixture to warm to room temperature and continue stirring for approximately 30 minutes, or until gas evolution ceases[4].

-

Work-up and Purification: Filter the reaction mixture to collect the crude solid product and wash it with water[4].

-

Dissolve the solid in ethyl acetate and wash the organic phase sequentially with 1N HCl, 10% sodium bisulfite solution (to remove any residual iodine), and saturated brine[4].

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4-iodobenzoic acid[4].

-

Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system, such as toluene, to yield the final product with high purity[4].

Caption: A representative workflow for the synthesis of 2-Chloro-4-iodobenzoic acid.

Applications in Research and Drug Development

2-Chloro-4-iodobenzoic acid is a highly versatile building block in organic synthesis, primarily due to its distinct halogen substituents which allow for selective chemical modifications[1].

1. Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs[1]. Halogenated benzoic acids are common scaffolds in medicinal chemistry. For example, the related isomer 2-chloro-5-iodobenzoic acid is a crucial starting material for the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes[7]. This highlights the importance of this class of compounds in constructing complex active pharmaceutical ingredients (APIs).

2. Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, making it an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions[8]. This selective reactivity allows chemists to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position while leaving the 2-chloro substituent intact for potential subsequent transformations. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern drug discovery for creating biaryl structures, which are prevalent in many therapeutic agents[9][10].

3. Biochemical Research: Researchers also utilize this compound and its derivatives in studies related to enzyme inhibition and receptor binding[1]. The specific placement of halogen atoms can influence the molecule's electronic properties and steric profile, which can be fine-tuned to probe interactions within a protein's active site.

Caption: Logical workflow of 2-Chloro-4-iodobenzoic acid in pharmaceutical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-4-Fluoro-5-Iodobenzoic Acid API Intermediate at Best Price in Navi Mumbai [exportersindia.com]

- 3. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. texiumchem.com [texiumchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 2-Chloro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-iodobenzoic acid, with a focus on its melting point and appearance. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and pharmaceutical sciences.

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its molecular structure, featuring both chlorine and iodine substituents, makes it a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate characterization of its physical properties is crucial for its application in further research and development.

Physical and Chemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-iodobenzoic acid is presented below.

| Property | Value |

| IUPAC Name | 2-chloro-4-iodobenzoic acid |

| CAS Number | 145343-76-6 |

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.46 g/mol |

| Melting Point | 166 - 172 °C[1], 166.0 - 170.0 °C[2], 166-170 °C[3] |

| Appearance | Pale pink colored crystalline powder[1], White to Light yellow to Light orange powder to crystal[2][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and appearance of a chemical compound such as 2-Chloro-4-iodobenzoic acid.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this determination.[3]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 2-Chloro-4-iodobenzoic acid (dry and finely powdered)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the sample of 2-Chloro-4-iodobenzoic acid is completely dry and has a fine, powdered consistency to ensure uniform heating.[3]

-

Loading the Capillary Tube: Place a small amount of the powdered sample on a clean, dry watch glass. Invert the open end of a capillary tube and press it into the powder. A small amount of the sample will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool down to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the expected melting point is approached.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

The physical appearance of a chemical provides initial qualitative information. This is typically observed under ambient laboratory conditions.

Procedure:

-

Place a small, representative sample of 2-Chloro-4-iodobenzoic acid on a clean, white surface, such as a watch glass or a piece of weighing paper.

-

Observe the sample under good lighting.

-

State: Note the physical state of the substance (e.g., solid, liquid, or gas). For 2-Chloro-4-iodobenzoic acid, it is a solid at room temperature.

-

Form/Texture: Describe the form of the solid (e.g., crystalline, powder, amorphous). Note any specific characteristics like needle-like crystals or a fine powder.

-

Color: Describe the color of the substance. It is important to note any variations in color.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like 2-Chloro-4-iodobenzoic acid.

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to the Solubility of 2-Chloro-4-iodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of 2-Chloro-4-iodobenzoic acid in organic solvents. Due to a notable absence of quantitative solubility data in published literature, this document focuses on providing qualitative solubility information, physical properties, and comparative data for structurally related isomers. Furthermore, this guide presents detailed experimental protocols for determining the solubility of 2-Chloro-4-iodobenzoic acid, enabling researchers to generate crucial data in-house. This information is vital for applications in organic synthesis, medicinal chemistry, and drug development where solubility is a critical parameter for reaction kinetics, purification, and formulation.

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in research and development. However, a comprehensive search of scientific literature, including the IUPAC-NIST Solubility Data Series, reveals a significant lack of published quantitative solubility data for this compound. The IUPAC-NIST Solubility Data Series, Volume 99, which is a critical compilation of solubility data for 63 substituted benzoic acids, does not include 2-Chloro-4-iodobenzoic acid.[2][3][4][5][6]

This guide aims to address this information gap by consolidating the available qualitative data, presenting key physical and chemical properties that influence solubility, and providing detailed, actionable experimental protocols for the determination of its solubility. By offering a comparative analysis with its isomers, this document serves as a valuable resource for scientists and researchers to make informed decisions on solvent selection and to design experiments for generating precise solubility data.

Physicochemical Properties of 2-Chloro-4-iodobenzoic Acid

The solubility of a compound is intrinsically linked to its physicochemical properties. Key properties of 2-Chloro-4-iodobenzoic acid are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-4-iodobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | [7][8] |

| Molecular Weight | 282.46 g/mol | [7][8] |

| Melting Point | 166-170 °C | [8][9] |

| pKa (Predicted) | 2.75 ± 0.25 | [8] |

| Appearance | White to light yellow to light orange powder to crystal | [1][9] |

| CAS Number | 145343-76-6 | [7][8] |

Solubility of 2-Chloro-4-iodobenzoic Acid: Qualitative and Comparative Data

While specific quantitative solubility data for 2-Chloro-4-iodobenzoic acid remains elusive in the surveyed literature, some qualitative information is available. It is reported to be "soluble in Methanol".[9] For a more comprehensive understanding, a comparative look at the solubility of its isomers and related compounds can provide valuable insights.

Table 2: Qualitative Solubility and Melting Points of Chlor-iodobenzoic Acid Isomers

| Compound | Solubility in Methanol | Other Qualitative Solubility | Melting Point (°C) |

| 2-Chloro-4-iodobenzoic acid | Soluble[9] | - | 166-170[8][9] |

| 4-Chloro-2-iodobenzoic acid | Soluble[10] | - | 163-167[10] |

| 2-Chloro-5-iodobenzoic acid | Soluble | - | 157-161 |

Note: The solubility of benzoic acid and its derivatives is influenced by the solvent's polarity, the compound's ability to form hydrogen bonds, and the temperature. For instance, benzoic acid itself exhibits a wide range of solubilities in different organic solvents, with higher solubility generally observed in more polar solvents like ethanol and methanol.[11]

Experimental Protocols for Solubility Determination

To empower researchers to obtain the necessary quantitative data, this section provides detailed methodologies for two standard and reliable methods for determining the solubility of a solid compound in an organic solvent: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and robust method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of 2-Chloro-4-iodobenzoic acid to a series of vials containing a known volume or mass of the desired organic solvent. The excess solid ensures that saturation is reached.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or incubator (e.g., at 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of 2-Chloro-4-iodobenzoic acid in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration of diluted sample (g/L)) * (Dilution factor)

-

Gravimetric Method

This method is a simpler, albeit potentially less precise, alternative for determining solubility.

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Preparation and Equilibration:

-

Prepare a saturated solution of 2-Chloro-4-iodobenzoic acid in the chosen organic solvent as described in steps 1 and 2 of the Isothermal Equilibrium Method.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation as described in step 3 of the Isothermal Equilibrium Method.

-

-

Sampling and Evaporation:

-

Accurately measure a known volume of the clear, saturated solution and transfer it to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition.

-

-

Weighing and Calculation:

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Calculate the solubility (S) using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of saturated solution taken (L))

-

Visualizing the Experimental Workflow

To provide a clear visual representation of the process for determining solubility, the following diagrams illustrate the key steps in the experimental workflow.

Caption: Workflow for Isothermal Equilibrium (Shake-Flask) Solubility Determination.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic So… [ouci.dntb.gov.ua]

- 6. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. - UNT Digital Library [digital.library.unt.edu]

- 7. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-CHLORO-4-IODOBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 145343-76-6 CAS MSDS (2-CHLORO-4-IODOBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 4-Chloro-2-iodobenzoic acid CAS#: 13421-13-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-Chloro-4-iodobenzoic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and an iodine atom, imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in the development of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the structural information, a representative synthetic workflow, and the potential biological relevance of 2-Chloro-4-iodobenzoic acid, tailored for professionals in research and drug development.

Core Structural and Chemical Information

The fundamental properties of 2-Chloro-4-iodobenzoic acid are summarized below, providing a clear reference for its use in experimental design and chemical synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-4-iodobenzoic acid | [1] |

| SMILES String | C1=CC(=C(C=C1I)Cl)C(=O)O | |

| CAS Number | 145343-76-6 | [1] |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| Molecular Weight | 282.46 g/mol | [1] |

| Monoisotopic Mass | 281.89445 Da | [1] |

Representative Synthesis Protocol

A Plausible Synthetic Route:

A logical synthetic approach for 2-Chloro-4-iodobenzoic acid could start from 2-chloro-4-aminobenzoic acid. The synthesis would proceed through a diazotization reaction followed by a Sandmeyer-type iodination.

Step 1: Diazotization of 2-Chloro-4-aminobenzoic Acid

-

In a reaction vessel, suspend 2-chloro-4-aminobenzoic acid in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid.

-

Cool the suspension to a temperature between 0 and 5 °C using an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the reaction goes to completion.

Step 2: Sandmeyer-type Iodination

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. This addition should be done cautiously as nitrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

-

The crude 2-Chloro-4-iodobenzoic acid will precipitate out of the solution.

Step 3: Purification

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

-

The purified product should be dried under vacuum to yield 2-Chloro-4-iodobenzoic acid as a solid.

Below is a conceptual workflow diagram for this synthetic pathway.

Potential Biological Activity and Applications in Drug Discovery

Halogenated benzoic acids are a class of compounds with recognized potential in medicinal chemistry. Isomers of the title compound, such as 2-chloro-5-iodobenzoic acid, are known intermediates in the synthesis of SGLT2 inhibitors, which are used in the treatment of type 2 diabetes. 2-Chloro-4-iodobenzoic acid itself is utilized in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic drugs.

The biological activity of such compounds often stems from their ability to act as enzyme inhibitors or receptor modulators. The presence of halogen atoms can enhance binding affinity to protein targets through halogen bonding and other non-covalent interactions.

Conceptual Signaling Pathway: Enzyme Inhibition

A common mechanism of action for small molecule drugs is the inhibition of specific enzymes involved in disease pathology. 2-Chloro-4-iodobenzoic acid, as a scaffold, could be elaborated to design potent and selective enzyme inhibitors. The following diagram illustrates a generalized concept of how such a compound might interfere with an enzymatic pathway.

This generalized pathway highlights how a molecule derived from 2-Chloro-4-iodobenzoic acid could bind to a target enzyme, preventing the conversion of its substrate to the product, and thereby modulating a downstream biological effect relevant to a disease state. Researchers can utilize this scaffold to explore structure-activity relationships and optimize inhibitory potency against specific enzymatic targets.

References

Spectroscopic Analysis of 2-Chloro-4-iodobenzoic Acid: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-iodobenzoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-iodobenzoic acid exhibits characteristic absorption bands corresponding to its structural features.

Data Presentation

| Frequency (cm⁻¹) | Functional Group Assignment |

| 2500-3300 | O-H stretch (Carboxylic acid) |

| 1680-1710 | C=O stretch (Carboxylic acid) |

| 1550-1610 | C=C stretch (Aromatic ring) |

| 1210-1320 | C-O stretch (Carboxylic acid) |

| 1000-1100 | C-Cl stretch |

| 600-800 | C-I stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol

The following is a general protocol for acquiring an FT-IR spectrum of a solid sample like 2-Chloro-4-iodobenzoic acid.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is typically used.[1]

Sample Preparation (ATR-Neat Method): [1]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 2-Chloro-4-iodobenzoic acid sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation (KBr Pellet Method): [1]

-

Thoroughly grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (several tons) to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While public databases have limited readily available experimental ¹H and ¹³C NMR spectra specifically for 2-Chloro-4-iodobenzoic acid, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

Data Presentation (Predicted)

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | Singlet (broad) | -COOH |

| ~8.1 | Doublet | Aromatic H |

| ~7.8 | Doublet of doublets | Aromatic H |

| ~7.5 | Doublet | Aromatic H |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Carboxylic acid) |

| ~142 | Aromatic C-I |

| ~139 | Aromatic C-Cl |

| ~135 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-COOH |

| ~95 | Aromatic C-H |

Note: These are predicted values. Actual experimental values may vary based on the solvent and other experimental conditions.

Experimental Protocol

The following is a generalized experimental protocol for obtaining NMR spectra of aromatic carboxylic acids.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is required.[2]

Sample Preparation:

-

Weigh approximately 5-10 mg of the 2-Chloro-4-iodobenzoic acid sample.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy Parameters: [3]

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Typically -1 to 14 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy Parameters: [3]

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more scans may be needed due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of 2-Chloro-4-iodobenzoic acid.

Caption: Workflow for the spectroscopic analysis of 2-Chloro-4-iodobenzoic acid.

References

A Technical Guide to the Key Chemical Properties of 2-Chloro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and plays a crucial role as an intermediate in the development of pharmaceuticals. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the benzoic acid core, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core chemical properties of 2-Chloro-4-iodobenzoic acid, complete with experimental protocols and visualizations to support researchers in their laboratory work.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Chloro-4-iodobenzoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClIO₂ | [1][2][3] |

| Molecular Weight | 282.46 g/mol | [1][2][3] |

| Appearance | White to light yellow or pale pink crystalline powder | [1][3] |

| Melting Point | 166 - 172 °C | [1][3] |

| Boiling Point (Predicted) | 337.9 ± 27.0 °C | [3] |

| Density (Predicted) | 2.077 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.75 ± 0.25 | [3] |

| Solubility | Soluble in Methanol | [3][4] |

Table 1: Key Chemical and Physical Properties of 2-Chloro-4-iodobenzoic Acid

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 2-Chloro-4-iodobenzoic acid. Below is a summary of expected spectral data.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The exact chemical shifts and coupling constants of the three aromatic protons will be influenced by the positions of the chloro, iodo, and carboxylic acid groups. |

| ¹³C NMR | The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will appear significantly downfield (around 165-175 ppm). The aromatic carbons will resonate in the range of approximately 120-145 ppm, with the carbons directly attached to the halogens showing characteristic shifts. |

| Infrared (IR) | The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration will be present in the region of 1680-1710 cm⁻¹. C-Cl and C-I stretching vibrations are expected in the fingerprint region (below 1000 cm⁻¹). Aromatic C-H and C=C stretching bands will also be observed.[5] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident for the molecular ion and any chlorine-containing fragments. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6][7] |

Table 2: Expected Spectroscopic Data for 2-Chloro-4-iodobenzoic Acid

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

A small amount of the finely powdered, dry 2-Chloro-4-iodobenzoic acid is packed into a capillary tube.[4][8]

-

The capillary tube is placed in a calibrated melting point apparatus.[9]

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[9]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8][9] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Determination in Methanol

Methodology:

-

A known mass of 2-Chloro-4-iodobenzoic acid is weighed into a vial.

-

Methanol is added incrementally from a burette or pipette.[10]

-

After each addition, the mixture is vigorously agitated until the solid is completely dissolved.[10]

-

The total volume of methanol required to dissolve the solid is recorded.

-

The solubility can then be expressed in terms of g/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology:

-

A standard solution of 2-Chloro-4-iodobenzoic acid is prepared in a suitable solvent mixture (e.g., water-acetonitrile).[1][2]

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[11]

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.[11]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.[1][12]

Synthesis and Reactivity

2-Chloro-4-iodobenzoic acid is a valuable synthetic intermediate due to the differential reactivity of its halogen substituents. It is often synthesized via a Sandmeyer-type reaction from the corresponding amino-substituted benzoic acid.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 2-Chloro-4-iodobenzoic acid.

Caption: Synthetic pathway for 2-Chloro-4-iodobenzoic acid.

Reactivity and Use in Drug Development

The halogen atoms on the aromatic ring of 2-Chloro-4-iodobenzoic acid can be selectively functionalized, making it a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of certain pharmaceuticals. The carboxyl group can undergo typical reactions of carboxylic acids, such as esterification and amidation. The aromatic ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxyl and chloro groups.[13]

The following diagram illustrates the role of 2-Chloro-4-iodobenzoic acid as an intermediate in a generic drug development workflow, highlighting its importance in creating molecules that can interact with biological targets.

Caption: Role of 2-Chloro-4-iodobenzoic acid in drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. youtube.com [youtube.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. thetestmag.com [thetestmag.com]

An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-4-iodobenzoic acid, a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

While the precise first synthesis of 2-Chloro-4-iodobenzoic acid is not well-documented in readily available literature, its origins can be understood within the broader historical context of the study of halogenated benzoic acids. The exploration of benzoic acid and its derivatives dates back to the 16th century, with its structure being determined in 1832.[1][2][3] The development of synthetic methods in the 19th and early 20th centuries, most notably the Sandmeyer reaction, opened the door for the systematic synthesis of a wide array of substituted aromatic compounds.

The introduction of halogen substituents onto the benzoic acid scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Halogenation can influence a compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[4] The synthesis and study of various halogenated benzoic acids became more common throughout the 20th century as the demand for new synthetic intermediates grew. It is likely that 2-Chloro-4-iodobenzoic acid was first synthesized during this period as part of systematic investigations into the properties and reactions of dihalogenated benzoic acids. Today, it is recognized as a valuable reagent in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Physicochemical and Spectroscopic Data

The structural and electronic properties of 2-Chloro-4-iodobenzoic acid are summarized in the tables below. These data are essential for its application in chemical synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Chloro-4-iodobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | [5] |

| Molecular Weight | 282.46 g/mol | [5] |

| CAS Number | 145343-76-6 | [5] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Melting Point | 166-172 °C | [5] |

| pKa (predicted) | 2.8 | [5] |

Table 2: Spectroscopic Data for 2-Chloro-4-iodobenzoic acid

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data not readily available in citable format. | |

| ¹³C NMR | Data not readily available in citable format. | [6] |

| Infrared (IR) | Available on PubChem. | [5] |

| Raman | Available on PubChem. | [5] |

| Mass Spectrometry | Monoisotopic Mass: 281.89445 Da | [5] |

Note: While NMR data for this compound is referenced in some commercial sources, detailed, publicly accessible spectra with peak assignments are not currently available.

Experimental Protocols: Synthesis of 2-Chloro-4-iodobenzoic Acid

The most common and effective method for the synthesis of 2-Chloro-4-iodobenzoic acid is through the Sandmeyer reaction, starting from 2-chloro-4-aminobenzoic acid. The following protocol is a representative procedure adapted from established methods for similar halogenated benzoic acids.[7][8][9][10]

Objective: To synthesize 2-Chloro-4-iodobenzoic acid from 2-chloro-4-aminobenzoic acid via a diazotization-iodination reaction (Sandmeyer reaction).

Materials:

-

2-Chloro-4-aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 10%)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus, etc.)

Procedure:

-

Diazotization:

-

In a beaker, dissolve a specific molar equivalent of 2-chloro-4-aminobenzoic acid in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for approximately 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.1-1.5 molar equivalents) in a minimal amount of water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 40-50 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by vacuum filtration. If the product is in solution, proceed with extraction.

-

To remove any excess iodine, wash the reaction mixture or the collected solid with a solution of sodium thiosulfate until the characteristic iodine color disappears.

-

If necessary, extract the aqueous solution with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Chloro-4-iodobenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Safety Precautions: Diazonium salts can be explosive when dry; therefore, they should be kept in solution and at low temperatures. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Logical Workflow and Diagrams

The synthesis of 2-Chloro-4-iodobenzoic acid via the Sandmeyer reaction can be visualized as a clear, logical workflow.

Caption: Synthetic workflow for 2-Chloro-4-iodobenzoic acid.

Applications in Drug Development and Research

2-Chloro-4-iodobenzoic acid is a versatile intermediate in organic synthesis. Its two different halogen atoms at specific positions on the aromatic ring allow for selective functionalization through various cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules, including:

-

Factor IXa Inhibitors: This compound has been utilized in the synthesis of novel benzamide compounds that act as inhibitors of Factor IXa, a key enzyme in the coagulation cascade. These inhibitors have potential applications in the treatment and prevention of thrombosis and embolism.[11]

-

General Organic Synthesis: The chloro and iodo substituents can be selectively targeted in different coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. This flexibility is highly valued in the synthesis of a wide range of organic molecules for materials science and agrochemical research.

-

Medicinal Chemistry Scaffolds: The 2-chloro-4-iodobenzoic acid motif can serve as a scaffold for the development of new therapeutic agents. The distinct electronic and steric properties imparted by the halogen atoms can be fine-tuned to optimize the pharmacological activity of a lead compound.

References

- 1. newworldencyclopedia.org [newworldencyclopedia.org]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. redox.com [redox.com]

- 4. thetestmag.com [thetestmag.com]

- 5. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-CHLORO-4-IODOBENZOIC ACID(145343-76-6) 1H NMR [m.chemicalbook.com]

- 7. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 9. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]

- 10. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO2015160636A1 - Factor ixa inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: 2-Chloro-4-iodobenzoic Acid as a Strategic Intermediate in Pharmaceutical Synthesis

An Application Guide for Researchers and Drug Development Professionals

Introduction

2-Chloro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic and medicinal chemistry.[1] Its utility stems from a unique structural arrangement: a benzene ring functionalized with a carboxylic acid, a chlorine atom, and an iodine atom. This specific combination of functional groups provides a platform for sequential and site-selective chemical modifications, making it an indispensable intermediate in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals.[1] The distinct electronic properties and reactivity of the two different halogen substituents are key to its strategic importance in multi-step synthetic pathways.[1]

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a starting material is fundamental for consistent and reproducible synthetic outcomes. The key properties of 2-Chloro-4-iodobenzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 145343-76-6 | [1][2][3][4] |

| Molecular Formula | C₇H₄ClIO₂ | [1][2][4] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Appearance | White to pale pink or light yellow crystalline powder | [1] |

| Melting Point | 166 - 172 °C | [1] |

| Purity | Typically ≥ 98-99% | [1] |

| Storage | Store at 0 - 8 °C | [1] |

The Strategic Advantage: Site-Selective Cross-Coupling

The primary value of 2-Chloro-4-iodobenzoic acid in complex synthesis lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the C-I bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the more robust C-Cl bond.[5][6]

This reactivity difference allows chemists to perform a cross-coupling reaction selectively at the C4 position (iodine) while leaving the C2 position (chlorine) intact for a subsequent, different transformation. This "one-pot" or sequential functionalization is a cornerstone of efficient molecular construction, enabling the synthesis of highly substituted aromatic cores that are common in modern pharmaceuticals.

Caption: Logical workflow for sequential cross-coupling reactions.

Application Protocol: Sonogashira Cross-Coupling Reaction

This protocol details a general procedure for the palladium-copper co-catalyzed Sonogashira reaction, a powerful method for forming C(sp²)-C(sp) bonds.[7][8] This reaction is widely used to couple aryl halides with terminal alkynes, a key step in the synthesis of many pharmaceutical agents.

Objective

To synthesize a 2-chloro-4-(alkynyl)benzoic acid derivative via a site-selective Sonogashira coupling at the C-I position of 2-Chloro-4-iodobenzoic acid.

Reaction Principle

The reaction involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl iodide and the final reductive elimination of the product. The copper cycle generates a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[5] This co-catalysis allows the reaction to proceed under mild conditions.[7]

Caption: Experimental workflow for the Sonogashira coupling protocol.

Materials and Reagents

| Reagent | Quantity (Example) | Purpose |

| 2-Chloro-4-iodobenzoic acid | 1.0 equiv (e.g., 282 mg) | Starting Material |

| Terminal Alkyne (e.g., Phenylacetylene) | 1.1 - 1.2 equiv | Coupling Partner |

| PdCl₂(PPh₃)₂ | 1-3 mol% | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 2-5 mol% | Co-catalyst |

| Triethylamine (TEA) or Diisopropylamine (DIPA) | 2-3 equiv | Base and Solvent |

| Anhydrous THF or DMF | As needed | Solvent |

| Schlenk flask or sealed reaction vial | 1 | Reaction Vessel |

| Magnetic stirrer and stir bar | 1 | Agitation |

| Inert gas supply (Argon or Nitrogen) | To prevent catalyst oxidation |

Step-by-Step Experimental Procedure

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-iodobenzoic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Insight: Using a Schlenk flask and ensuring all glassware is oven-dried is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and lead to unwanted side reactions like Glaser homocoupling of the alkyne.

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Insight: This step is non-negotiable for reproducible results. The active Pd(0) species, formed in situ, is readily oxidized to an inactive Pd(II) state in the presence of air.

-

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or a mixture of THF/TEA). Stir for 5 minutes to dissolve the solids. Then, add the terminal alkyne (1.1 equiv) and the base (e.g., TEA, 2.5 equiv) via syringe.

-

Insight: The base serves two crucial roles: it deprotonates the terminal alkyne to form the reactive acetylide anion and neutralizes the HI and HCl generated during the catalytic cycle. Degassing the solvents prior to use by sparging with argon is recommended for sensitive reactions.

-

-

Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary.

-

Insight: Most Sonogashira couplings with aryl iodides are facile and can proceed at room temperature.[7] Heating may be required for less reactive partners but increases the risk of side reactions.

-

-